

"Methyl 2-(bromomethyl)-5-nitrobenzoate chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-5-nitrobenzoate

Cat. No.: B1356071

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **Methyl 2-(bromomethyl)-5-nitrobenzoate**

Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Identified by its CAS Number 90725-68-1, this molecule serves as a versatile synthetic intermediate. Its structure incorporates three key functional groups—a reactive benzyl bromide, an electron-withdrawing nitro group, and a methyl ester—making it a valuable building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **Methyl 2-(bromomethyl)-5-nitrobenzoate**. Authored from the perspective of a Senior Application Scientist, the content moves beyond simple data presentation to offer mechanistic insights and practical guidance for researchers. We will explore the causality behind synthetic choices, the compound's reactive behavior, and its documented role in the development of novel therapeutic agents, such as inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease[1].

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The key identifiers and properties for **Methyl 2-(bromomethyl)-5-nitrobenzoate** are summarized below.

Physicochemical Data Summary

Property	Value	Source(s)
IUPAC Name	methyl 2-(bromomethyl)-5-nitrobenzoate	-
CAS Number	90725-68-1	[1] [2] [3]
Molecular Formula	C ₉ H ₈ BrNO ₄	[4] [5] [6]
Molecular Weight	274.07 g/mol	[6] [7] [8]
Appearance	White to pale yellow solid/powder	[8] [9]
Solubility	Insoluble in water; Soluble in chloroform, methanol, and other organic solvents.	[8] [9]
Storage	Store in a cool, dry, well-closed container away from moisture and strong light.	[8]

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely published, its structure allows for a reliable prediction of its spectroscopic characteristics. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct sets of signals.
 - Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.5-8.5 ppm). The strong electron-withdrawing effects of the nitro and ester groups, combined with the

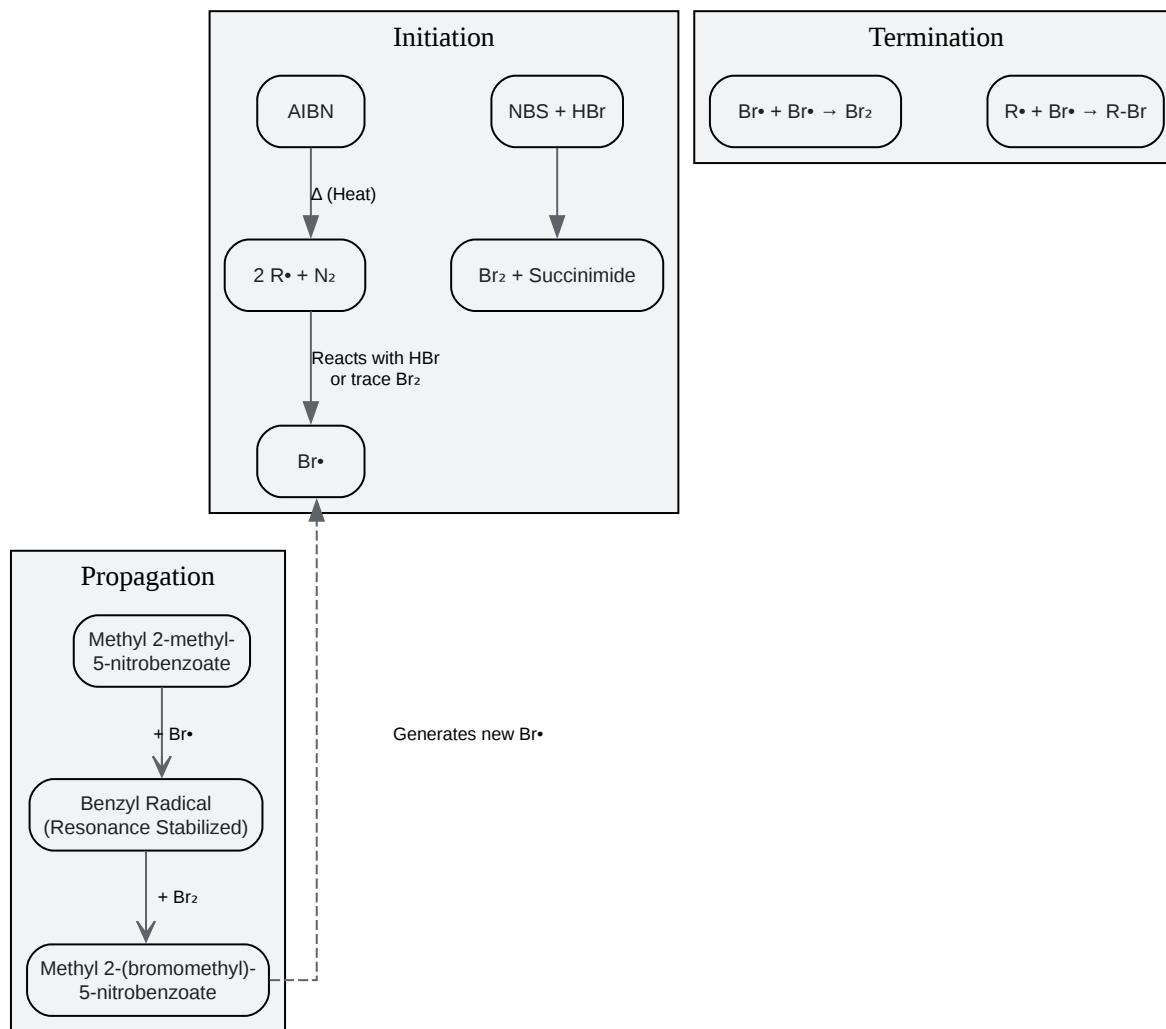
bromine's influence, will lead to complex splitting patterns (doublets and doublets of doublets).

- Benzylic Protons (-CH₂Br, 2H): A characteristic singlet is expected around δ 4.5-5.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent bromine atom.
- Methyl Ester Protons (-OCH₃, 3H): A sharp singlet will appear further upfield, typically around δ 3.9 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a map of the carbon skeleton.
 - Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 164-167 ppm.
 - Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm, reflecting the lack of symmetry in the molecule.
 - Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.
 - Benzylic Carbon (-CH₂Br): A signal in the upfield region, typically δ 30-35 ppm.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.
 - C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
 - N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.
 - C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
 - C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.
- MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight and elemental composition.

- Molecular Ion (M^+): The spectrum should exhibit a pair of peaks for the molecular ion, $[M]^+$ and $[M+2]^+$, of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br).
- Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH_3), the bromine atom (-Br), or the nitro group (-NO_2).

Synthesis: Free-Radical Bromination

The most logical and widely employed method for synthesizing **Methyl 2-(bromomethyl)-5-nitrobenzoate** is through the free-radical bromination of its precursor, Methyl 2-methyl-5-nitrobenzoate[10]. This reaction specifically targets the benzylic protons, which are activated for radical abstraction.


Mechanistic Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success and safety of this protocol. NBS serves as a source of a consistent, low concentration of molecular bromine (Br_2), which is generated *in situ*. This prevents high concentrations of Br_2 that could lead to unwanted side reactions, such as electrophilic aromatic substitution on the electron-rich ring (though deactivated in this case). A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is required to start the chain reaction.

The mechanism proceeds via a classic free-radical chain reaction:

- Initiation: The initiator (AIBN) thermally decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate the bromine radical ($\text{Br}\cdot$).
- Propagation:
 - A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical and HBr.
 - This benzyl radical then reacts with a molecule of Br_2 (generated from NBS and HBr) to form the desired product and a new bromine radical, which continues the chain.

- Termination: The reaction is terminated when two radicals combine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 4. PubChemLite - Methyl 5-(bromomethyl)-2-nitrobenzoate (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]
- 5. Methyl 5-bromomethyl-2-nitrobenzoate | 88071-91-4 [m.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 10. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 2-(bromomethyl)-5-nitrobenzoate chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356071#methyl-2-bromomethyl-5-nitrobenzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com